molecular formula C12H17NO B1342304 1-Benzyl-3-methylpyrrolidin-3-OL CAS No. 96567-93-0

1-Benzyl-3-methylpyrrolidin-3-OL

Cat. No.: B1342304
CAS No.: 96567-93-0
M. Wt: 191.27 g/mol
InChI Key: SSWHTEXLCLEUBQ-UHFFFAOYSA-N
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Description

1-Benzyl-3-methylpyrrolidin-3-OL is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol It is a pyrrolidine derivative, characterized by a five-membered nitrogen-containing ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methylpyrrolidin-3-OL can be synthesized through several methods. One common approach involves the reaction of 1-benzyl-3-pyrrolidinone with methyl magnesium bromide in dry tetrahydrofuran (THF) at -20°C. The reaction mixture is then allowed to warm to 0°C, followed by extraction with diethyl ether and purification by column chromatography .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-methylpyrrolidin-3-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl ketones, while reduction can produce various alcohols.

Scientific Research Applications

While the search results do not provide an exhaustive list of applications for the compound "1-Benzyl-3-methylpyrrolidin-3-OL," they do offer some insight into its chemical properties and potential uses in synthesizing other compounds.

This compound is a chemical compound with the molecular formula C12H17NOC_{12}H_{17}NO . It appears in chemical patents as an intermediate in the synthesis of pharmaceutical compounds .

Related Compounds and Their Applications

  • 1-Benzyl-3-methylpyrrolidin-3-yl)acetamide: This compound is related to this compound and is mentioned in patents .
  • 1-Benzylpyrrolidin-3-one: This is another related compound .
  • Polysubstituted Pyrrolidinones: These compounds, which incorporate a pyrrolidinone ring, have potential biological activity .
  • 1,4-dihydropyridine-3,5-dicarboxylate derivatives: "1-Benzyl-3-methylpyrrolidin-3-yl" is a substituent in some of these compounds, which are relevant to pharmaceutical technology . One specific compound is 3-(1-benzyl-3-methylpyrrolidin-3-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate .

Molecular Glues

  • CCT373566: is a molecular glue-type degrader that has demonstrated in vivo efficacy in a lymphoma xenograft mouse model . It is more potent than CCT369260 and has low clearance in both human and rat liver microsomes .
  • CCT373567: is an inhibitor, less potent than CCT373566, which suggests that removing BCL6 has advantages over inhibiting the recruitment of BCL6 corepressors .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methylpyrrolidin-3-OL involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

    1-Benzyl-3-pyrrolidinol: Similar in structure but lacks the methyl group.

    3-Methylpyrrolidine: Lacks the benzyl group.

    Pyrrolidine: The parent compound without any substituents.

Uniqueness: 1-Benzyl-3-methylpyrrolidin-3-OL is unique due to the presence of both benzyl and methyl groups, which confer specific chemical and biological properties. These substituents influence the compound’s reactivity and its interactions with biological targets, making it distinct from its analogs .

Biological Activity

1-Benzyl-3-methylpyrrolidin-3-OL is an organic compound characterized by its unique structure, which includes a pyrrolidine ring with a benzyl group and a hydroxyl group at the 3-position. The molecular formula for this compound is C₁₂H₁₇NO. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and as a building block in organic synthesis.

The biological activity of this compound primarily involves its interaction with various biological targets, including neurotransmitter systems and receptors. Research indicates that it may influence neurochemical pathways, which could lead to therapeutic effects in neurological disorders.

Key Mechanisms:

  • Receptor Interaction: This compound has been shown to interact with specific receptors, potentially modulating their activity. For instance, it may act on serotonin and dopamine receptors, which are crucial for mood regulation and cognitive function.
  • Enzyme Modulation: The compound has also been investigated for its ability to influence enzyme activity, which can affect metabolic pathways involved in various physiological processes.

Biological Activities

Research highlights several biological activities associated with this compound:

  • Neuroprotective Effects: Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially offering therapeutic benefits for conditions like Alzheimer's disease and Parkinson's disease.
  • Antidepressant-like Activity: Some studies indicate that it may have antidepressant-like effects, possibly through its action on neurotransmitter systems.
  • Antioxidant Properties: The presence of the hydroxyl group in its structure may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing some notable analogs:

Compound NameStructural FeaturesUnique Characteristics
1-Benzyl-N-methylpyrrolidin-3-aminePyrrolidine ring with an amine groupExhibits different biological activity due to amine presence
4-(Dibenzylamino)methylpiperidin-4-olPiperidine ring, dibenzyl aminePotentially different pharmacological effects due to piperidine structure
1-Benzyl-3-dimethylaminomethyl-3-hydroxypyrrolidineDimethylamine substitutionEnhanced solubility and altered reactivity

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological properties compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuropharmacological Study: A study evaluated the effects of this compound on rat models of depression. Results indicated significant improvements in behavioral tests, suggesting potential antidepressant-like properties.
  • Antioxidant Activity Assessment: Research demonstrated that this compound exhibited notable antioxidant activity in vitro, reducing oxidative stress markers in neuronal cell cultures.
  • Receptor Binding Studies: Binding affinity assays revealed that this compound interacts with serotonin receptors, indicating its potential role in modulating mood and anxiety-related behaviors.

Properties

IUPAC Name

1-benzyl-3-methylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(14)7-8-13(10-12)9-11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWHTEXLCLEUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595291
Record name 1-Benzyl-3-methylpyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96567-93-0
Record name 1-Benzyl-3-methylpyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add 1-benzyl-3-pyrrolidinone (10 g, 61.7 mmol) in dry THF (40 mL) to methyl magnesium bromide (3 M in diethyl ether, 44 mL, 132 mmol) at −20° C. Stir for 3 h and allow the reaction to warm up to 0° C. Pour onto crushed ice and extract with diethyl ether. Combine the organic layers and wash with saturated aqueous sodium chloride, dry (magnesium sulfate) and concentrate to give 1-benzyl-3-methylpyrrolidin-3-ol which may be used directly in the next step without further purification (8.6 g, 73%). 1H NMR (400 MHz, CDCl3) δ 7.22-7.33 (5H, m), 3.63 (2H, s), 2.92-2.99 (1H, m), 2.71 (1H, d, J=9.29 Hz), 2.28-2.36 (1H, m), 2.22 (1H, d, J=9.78 Hz), 1.84-1.91 (2H, m), 1.33 (3H, s), MS (ES): m/z=192 [M+H].
Quantity
10 g
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44 mL
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40 mL
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Synthesis routes and methods II

Procedure details

A solution of 1-benzylpyrrolidin-3-one (9.98 g, 57.0 mmol) in THF (57.0 mL) at −20° C. was added to 1.4M MeMgBr (85.4 mL, 120 mmol). When addition was complete, the ice bath was removed and the reaction was allowed to warm to ambient temperature and then quenched with water (200 mL). The mixture was diluted with saturated NH4Cl (200 mL) and ethyl acetate (300 mL) and stirred vigorously for 5 minutes. An inseparable emulsion formed with fine particulates. The reaction mixture was filtered under vacuum and the layers were separated. The aqueous layer was extracted with ethyl acetate (200 mL) and the organic layer was washed with brine (100 mL), dried (MgSO4), filtered and concentrated under reduced pressure to an oil which was purified by flash chromatography (0-5% Methanol/DCM) to give (+/−)1-benzyl-3-methylpyrrolidin-3-ol (6.10 g, 31.9 mmol, 56.0% yield).
Quantity
9.98 g
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85.4 mL
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57 mL
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solvent
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Benzyl-3-methyl-pyrrolidin-3-ol was prepared as described in Tett Lett 1996, 37, 8, 1297, by addition of 1-benzylpyrolidin-3-one to methyl magnesium chloride.
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Synthesis routes and methods V

Procedure details

To a solution of commercially available 1-(phenylmethyl)-3-pyrrolidinone (1.0 g, 5.71 mmol) in THF (30 mL) and ether (30 mL) at 0° C. was added MeMgBr (1.4 M solution in toluene:THF (3:1)) (6.1 mL, 8.65 mmol). The reaction was stirred at 0° C. for 1.5 hours, then quenched with water and extracted. Removed organic solvent in vacuo and extracted again with ether, dried organics (Na2SO4) and removed solvent in vacuo. Purified by RP-HPLC to provide racemic 3-methyl-1-(phenylmethyl)-3-pyrrolidinol as a yellow oil (0.501 g, 46%). LCMS: (M+H)+=192.3.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6.1 mL
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Quantity
30 mL
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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